

Pharmacokinetic and pharmacodynamic studies of MAX-40279

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MAX-40279 hydrochloride

Cat. No.: B15143482

[Get Quote](#)

Application Notes and Protocols for MAX-40279

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAX-40279 is an orally bioavailable, potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2] It has demonstrated potential as a therapeutic agent for acute myeloid leukemia (AML), a cancer in which these signaling pathways are often dysregulated.[3][4] Preclinical studies have shown that MAX-40279 can effectively inhibit the proliferation of cancer cells and suppress tumor growth in animal models.[3][5] Notably, it has shown efficacy against mutated forms of FLT3 that confer resistance to other inhibitors and achieves high concentrations in the bone marrow, the primary site of AML.[5][6] These application notes provide a summary of the key pharmacokinetic and pharmacodynamic properties of MAX-40279 and detailed protocols for its preclinical evaluation.

Pharmacodynamic Profile

MAX-40279 exerts its anti-neoplastic effects by inhibiting the kinase activity of both FLT3 and FGFR.[1][2] This dual inhibition blocks downstream signaling pathways that are crucial for the proliferation and survival of cancer cells.[1][2]

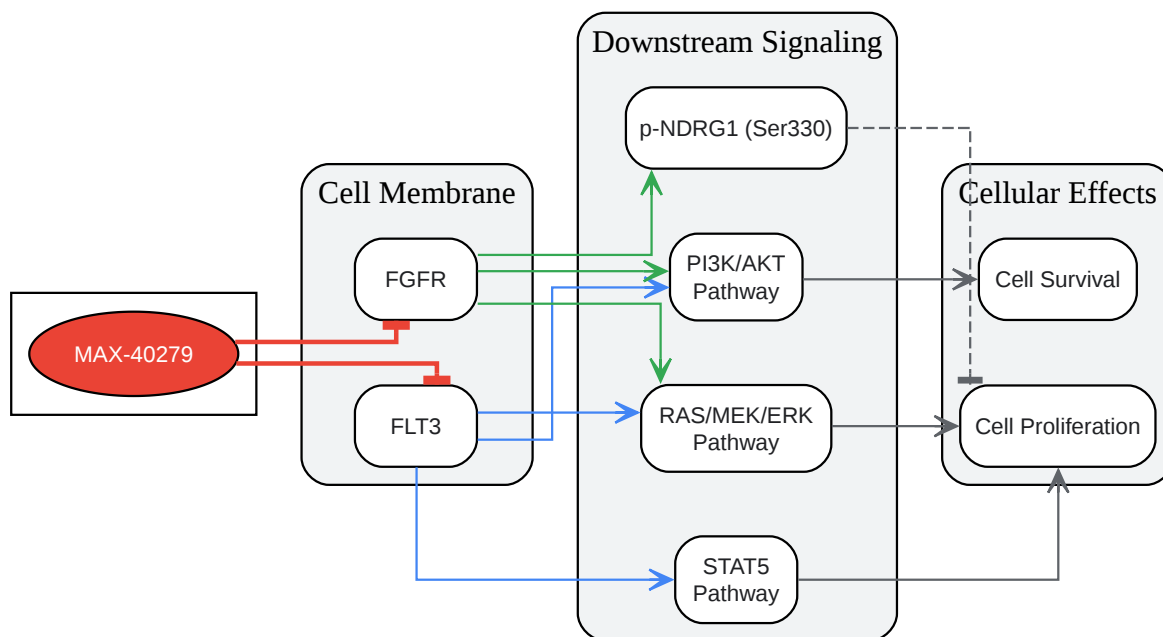
Table 1: In Vitro Kinase and Cellular Assay Data for MAX-40279

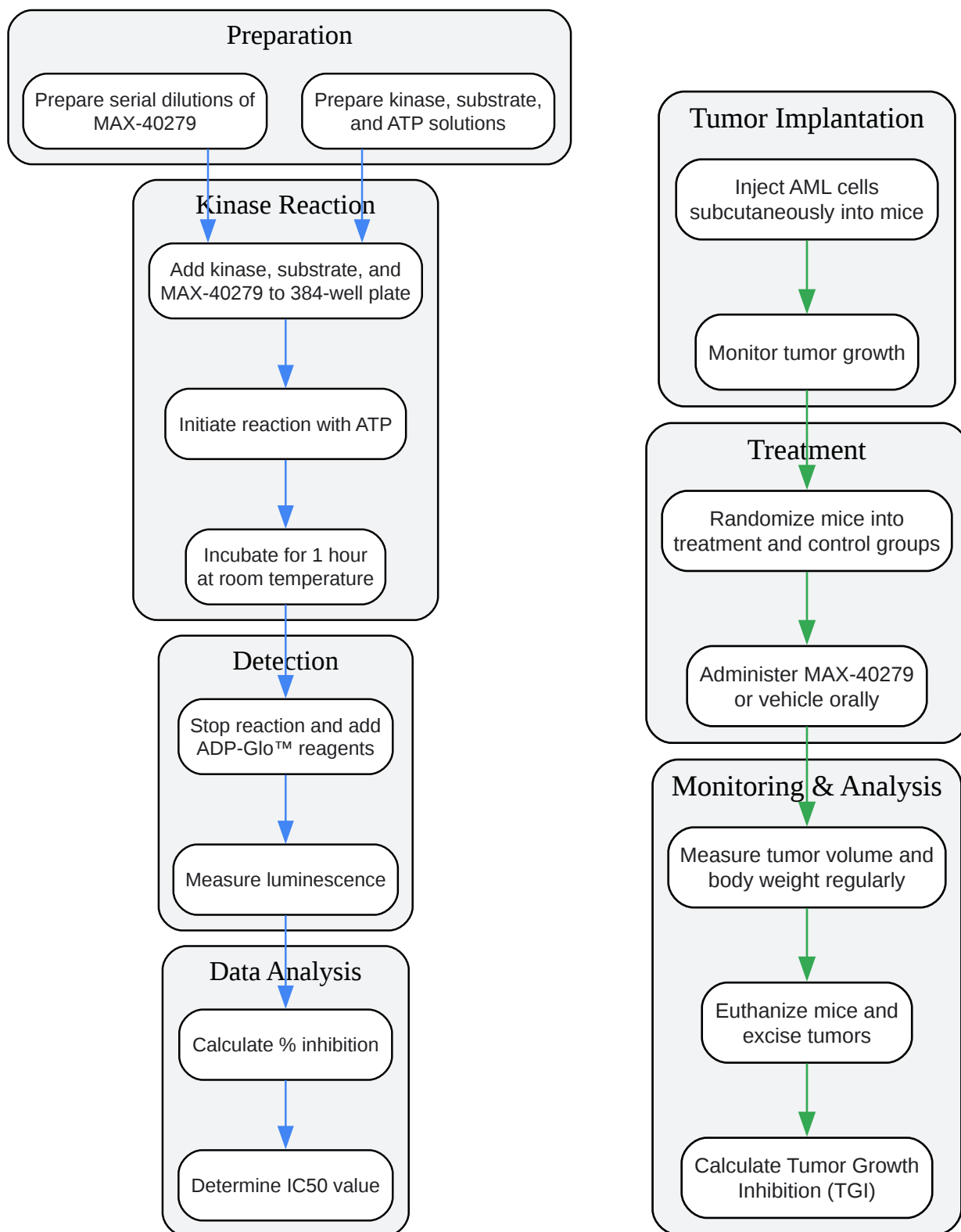
Assay Type	Target/Cell Line	Endpoint	MAX-40279 Activity
Enzyme Assay	FLT3-wt	IC50 (nM)	[Data Not Publicly Available]
FLT3-ITD	IC50 (nM)	[Data Not Publicly Available]	
FLT3-D835Y	IC50 (nM)	[Data Not Publicly Available]	
FGFR1	IC50 (nM)	[Data Not Publicly Available]	
FGFR2	IC50 (nM)	[Data Not Publicly Available]	
FGFR3	IC50 (nM)	[Data Not Publicly Available]	
Cellular Assay	MV4-11 (FLT3-ITD)	GI50 (μM)	[Data Not Publicly Available]
KG-1 (FGFR driven)	GI50 (μM)	[Data Not Publicly Available]	

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition. Data is representative of typical preclinical evaluation.

Signaling Pathway Inhibition

MAX-40279 blocks the phosphorylation of FLT3 and FGFR, thereby inhibiting downstream signaling cascades including the RAS/MEK/ERK, PI3K/AKT, and STAT5 pathways.[\[1\]](#)[\[7\]](#)[\[8\]](#) A key pharmacodynamic marker for MAX-40279 activity is the inhibition of N-myc downstream regulated 1 (NDRG1) phosphorylation at Serine 330.[\[6\]](#)





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Facebook [cancer.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. FDA grants Orphan Drug Designation to MAX-40279 for the treatment of AML [aml-hub.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Pharmacokinetic and pharmacodynamic studies of MAX-40279]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15143482#pharmacokinetic-and-pharmacodynamic-studies-of-max-40279]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com